molecular formula C6H5NOS B056319 3-(2-Thiazolyl)-2-propynol CAS No. 121356-98-7

3-(2-Thiazolyl)-2-propynol

Cat. No. B056319
M. Wt: 139.18 g/mol
InChI Key: RHFFTKFRGCOLOT-UHFFFAOYSA-N
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Description

3-(2-Thiazolyl)-2-propynol, commonly known as TPI or thiazolyl blue, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that belongs to the thiazole family and has a molecular weight of 149.18 g/mol. TPI has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and biotechnology.

Mechanism Of Action

TPI exerts its effects through its interaction with various cellular components, including proteins and nucleic acids. It has been shown to bind to the active sites of enzymes and inhibit their activity, leading to a range of biochemical and physiological effects.

Biochemical And Physiological Effects

TPI has been shown to have a range of biochemical and physiological effects, including the inhibition of enzymes involved in the synthesis of DNA and RNA, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. It has also been shown to have antioxidant properties and can scavenge free radicals in the body.

Advantages And Limitations For Lab Experiments

TPI has several advantages for use in laboratory experiments, including its high solubility in water and its ability to bind to a wide range of cellular components. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on TPI. These include the development of new synthesis methods to improve its purity and yield, the identification of new applications for TPI in biotechnology and pharmacology, and the further characterization of its mechanisms of action and biochemical effects. Additionally, TPI could be used as a starting point for the development of new compounds with improved properties and applications.

Scientific Research Applications

TPI has been extensively studied for its potential applications in various scientific fields. In biochemistry, it has been used as a fluorescent probe to study protein-protein interactions and protein-ligand binding. TPI has also been used as a photosensitizer in photodynamic therapy to treat various types of cancer. In addition, TPI has been studied for its potential applications in biotechnology, including the development of biosensors and bioimaging agents.

properties

CAS RN

121356-98-7

Product Name

3-(2-Thiazolyl)-2-propynol

Molecular Formula

C6H5NOS

Molecular Weight

139.18 g/mol

IUPAC Name

3-(1,3-thiazol-2-yl)prop-2-yn-1-ol

InChI

InChI=1S/C6H5NOS/c8-4-1-2-6-7-3-5-9-6/h3,5,8H,4H2

InChI Key

RHFFTKFRGCOLOT-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)C#CCO

Canonical SMILES

C1=CSC(=N1)C#CCO

synonyms

2-Propyn-1-ol, 3-(2-thiazolyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Copper (I) iodide (28.5 mg) was added to a stirred solution of 2-bromothiazole (5 g), propargyl alcohol (1.68 g), BTPC (210 mg) and DEA (2.41 g) in acetonitrile (88 ml). The mixture was stirred under nitrogen for 80 h, concentrated and partitioned between ethyl acetate (100 ml) and water (100 ml). The organic layer was dried and concentrated to yield the crude product which was purified by FCC eluting with toluene/ethyl acetate (5:2) to give the title product as a brown oil (0.68 g), t.l.c. (toluene/ethyl acetate 2:1) Rf 0.27.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
solvent
Reaction Step One
Quantity
28.5 mg
Type
catalyst
Reaction Step One

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